REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=O)([O-:3])=[O:2].[C:12]([O-:15])(=[O:14])[CH3:13].[CH2:16]([PH+](CC)CC)[CH3:17].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH2:6][CH2:13][C:12]([O:15][CH2:16][CH3:17])=[O:14])([O-:3])=[O:2] |f:1.2,3.4.5|
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C=O)C=CC=C1
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Name
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triethylphosphonium acetate
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Quantity
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31.9 mL
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Type
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reactant
|
Smiles
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C(C)(=O)[O-].C(C)[PH+](CC)CC
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Name
|
|
Quantity
|
54.9 g
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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220 mL
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Type
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solvent
|
Smiles
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C(C)O
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Type
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CUSTOM
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Details
|
with vigorous stirring for 1 hour 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was refluxed
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
|
Details
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the ethanol was removed under reduced pressure, water (500 ml)
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Type
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ADDITION
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Details
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was added
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Type
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EXTRACTION
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Details
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the resulting solution was extracted with ethyl acetate (3×300 ml)
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Type
|
WASH
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Details
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The combined organic phases were washed with saturated NaCl solution (3×300 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
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CUSTOM
|
Details
|
The crude product obtained
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Type
|
CUSTOM
|
Details
|
was purified on a column of alumina (eluting with chloroform)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)CCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.6 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |